2-(Naphthalen-1-yl)-2-oxoacetic acid
Overview
Description
2-(Naphthalen-1-yl)-2-oxoacetic acid, also known as this compound, is an organic compound with the molecular formula C12H8O3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon consisting of two fused benzene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Naphthalen-1-yl)-2-oxoacetic acid can be synthesized through various methods. One notable method involves the radical 5-exo cyclization of alkynoates with 2-oxoacetic acids. This process is promoted by silver and involves radical decarboxylative acylation, 5-exo cyclization, and ester migration . The reaction conditions typically include the use of silver catalysts and mild temperatures to ensure high efficiency and broad substrate scope.
Industrial Production Methods: Industrial production of naphthalenyl oxoacetic acid often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in various quantities, ensuring its availability for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-(Naphthalen-1-yl)-2-oxoacetic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert naphthalenyl oxoacetic acid into different derivatives with altered chemical properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include silver catalysts for decarboxylative acylation and various oxidizing or reducing agents. The reaction conditions often involve mild temperatures and controlled environments to ensure the desired outcomes .
Major Products Formed: The major products formed from these reactions include 3-acylcoumarins and other derivatives with potential biological activities .
Scientific Research Applications
2-(Naphthalen-1-yl)-2-oxoacetic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of naphthalenyl oxoacetic acid involves its interaction with specific molecular targets and pathways. For instance, glyoxylic acid, a related compound, catalyzes the reversible formation of succinate and glyoxylate from isocitrate, a key step in the glyoxylate cycle . This mechanism highlights the compound’s role in metabolic pathways and its potential impact on biological systems.
Comparison with Similar Compounds
2-(Naphthalen-1-yl)-2-oxoacetic acid can be compared with other similar compounds, such as:
Glyoxylic Acid: Both compounds share similar structural features and participate in related chemical reactions.
Naphthalene Derivatives: Compounds like naphthaleneacetic acid exhibit similar biological activities and are used in various medicinal applications.
Uniqueness: this compound stands out due to its unique combination of chemical properties and biological activities
Properties
IUPAC Name |
2-naphthalen-1-yl-2-oxoacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O3/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACXGUQLILSWMPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70343931 | |
Record name | Naphthalenyl oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26153-26-4 | |
Record name | Naphthalenyl oxoacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70343931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.